7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
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Overview
Description
7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of halogenated pyridine derivatives, which undergo cyclization in the presence of suitable catalysts and reagents .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation, cyclization, and purification steps. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reagents like chlorine or bromine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
- 7-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
- 1H-pyrrolo[3,2-c]pyridine
Uniqueness
7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its chloro-substituted pyridine ring makes it particularly interesting for various chemical reactions and biological activities .
Properties
Molecular Formula |
C8H5ClN2O2 |
---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-3-10-2-4-1-6(8(12)13)11-7(4)5/h1-3,11H,(H,12,13) |
InChI Key |
QSLODHXFKDFFIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=C(C=NC=C21)Cl)C(=O)O |
Origin of Product |
United States |
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